

# Application Notes: Measuring Tissue ACE and NEP Activity After Sampatrilat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sampatrilat |           |
| Cat. No.:            | B1681431    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sampatrilat** is a potent vasopeptidase inhibitor, a class of drugs that simultaneously targets two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2] This dual-inhibition mechanism offers a comprehensive approach to cardiovascular therapy. ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][4] NEP is a neutral endopeptidase that degrades several endogenous vasodilatory peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][4][5]

By inhibiting ACE, **Sampatrilat** blocks the production of Angiotensin II, leading to reduced vasoconstriction. Simultaneously, by inhibiting NEP, it increases the bioavailability of natriuretic peptides, promoting vasodilation and natriuresis.[2][4][5] This combined action makes **Sampatrilat** a subject of interest for treating conditions like hypertension and heart failure.[2][6]

These application notes provide detailed protocols for quantifying the activity of ACE and NEP in tissue homogenates following in vivo treatment with **Sampatrilat**, enabling researchers to assess its pharmacological effects at the tissue level.

## **Signaling Pathway and Mechanism of Action**





Click to download full resolution via product page

Caption: Mechanism of **Sampatrilat** dual inhibition.

# Data Presentation: Effect of Vasopeptidase Inhibitors on Tissue Enzyme Activity

The following table summarizes representative data on the inhibitory effects of vasopeptidase inhibitors on ACE and NEP activity in various rat tissues. This data is based on a study using Omapatrilat, a structurally related vasopeptidase inhibitor, and illustrates the expected tissue-specific inhibition following treatment.[7] Another study confirmed that long-term treatment with **Sampatrilat** (30 mg/kg/day) suppressed tissue ACE and NEP activities in rats with chronic heart failure.[6]



| Tissue        | Enzyme                    | % Inhibition (vs. Control) |
|---------------|---------------------------|----------------------------|
| Kidney        | ACE                       | ~95%                       |
| NEP           | ~87%                      |                            |
| Aorta         | ACE                       | ~90%                       |
| NEP           | ~20-40%                   |                            |
| Heart (Atria) | ACE                       | ~70%                       |
| NEP           | ~20-40%                   |                            |
| Lung          | ACE                       | ~90%                       |
| NEP           | ~20-40%                   |                            |
| Adrenal Gland | ACE                       | ~85%                       |
| NEP           | ~20-40%                   |                            |
| Brain         | ACE                       | No significant inhibition  |
| NEP           | No significant inhibition |                            |

Data derived from a study on the vasopeptidase inhibitor Omapatrilat (40 mg/kg/day for 3 days) in rats, as measured by in vitro autoradiography.[7]

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for measuring tissue enzyme activity.



## Protocol 1: Fluorometric Assay for Tissue ACE Activity

This protocol is based on the enzymatic cleavage of a fluorogenic substrate by ACE, resulting in a quantifiable fluorescent signal.

## **Principle**

Active ACE in the tissue homogenate cleaves a synthetic, non-fluorescent substrate (e.g., an o-aminobenzoyl peptide or Hip-His-Leu) to release a highly fluorescent product.[8] The rate of increase in fluorescence is directly proportional to the ACE activity in the sample. The specificity of the reaction can be confirmed by using a known ACE inhibitor, such as Enalaprilat or Captopril.[8][9]

### **Materials**

- · Reagents:
  - ACE Assay Buffer (e.g., 0.4 M sodium borate buffer with 0.9 M NaCl, pH 8.3)[8]
  - ACE Lysis Buffer
  - Fluorogenic ACE Substrate (e.g., Abz-based peptide)
  - Fluorescent Standard (e.g., pure Abz)
  - ACE Positive Control (purified ACE enzyme)
  - ACE Inhibitor (e.g., Enalaprilat) for specificity control
  - BCA Protein Assay Kit
  - Distilled or deionized water
- Equipment:
  - Tissue homogenizer (e.g., Dounce or mechanical)



- Refrigerated microcentrifuge
- 96-well black, flat-bottom microplates
- Multichannel pipette
- Fluorescence microplate reader with kinetic mode capability (e.g., Ex/Em = 320/405 nm)
  [10]
- Incubator (37°C)

#### **Procedure**

- Tissue Homogenate Preparation[11]
  - 1. Thaw frozen tissue on ice. Weigh approximately 20-50 mg of tissue.
  - 2. Add 9 volumes of ice-cold ACE Lysis Buffer (e.g., 900 µL for 100 mg tissue).
  - 3. Homogenize the tissue thoroughly on ice.
  - 4. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
  - 5. Carefully collect the supernatant and place it in a pre-chilled tube on ice. This is the tissue lysate.
  - 6. Determine the protein concentration of the lysate using a BCA assay.
  - 7. Dilute the lysate with ACE Assay Buffer to a final concentration within the linear range of the assay (e.g., 0.5- $1.0 \mu g/\mu L$ ).
- Standard Curve Preparation
  - 1. Prepare a stock solution of the fluorescent standard (e.g., 1 mM).
  - 2. Create a series of dilutions in ACE Assay Buffer to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).
  - 3. Add 100  $\mu$ L of each standard dilution to separate wells of the 96-well plate.



#### Assay Reaction Setup

- 1. Prepare wells for each sample, a background control for each sample, and a positive control.
- 2. Sample Wells: Add 20-50 µL of diluted tissue lysate.
- 3. Sample Background Control Wells: Add 20-50  $\mu$ L of diluted tissue lysate. These wells will not receive the substrate.
- 4. (Optional) Specificity Control: To separate wells, add 20-50  $\mu$ L of diluted tissue lysate preincubated with an excess of an ACE inhibitor for 15-30 minutes.
- 5. Positive Control: Add a small amount (e.g., 2-5 μL) of diluted ACE Positive Control.
- 6. Adjust the volume in all wells (except standard curve wells) to 50  $\mu$ L with ACE Assay Buffer.

#### Measurement[10][12]

- 1. Prepare the ACE Substrate Mix by diluting the substrate stock solution in ACE Assay Buffer according to the manufacturer's instructions. Warm to 37°C.
- 2. Pre-incubate the 96-well plate at 37°C for 5-10 minutes.
- 3. Using a multichannel pipette, initiate the reaction by adding 50  $\mu$ L of the ACE Substrate Mix to all wells except the standard curve and background control wells. For background wells, add 50  $\mu$ L of ACE Assay Buffer.
- 4. Immediately place the plate in the fluorescence microplate reader.
- 5. Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~405-420 nm.

## **Calculation**



- Plot the fluorescent standard values (RFU) against the amount (pmol) to generate the standard curve.
- Choose two time points (t1 and t2) within the linear phase of the reaction kinetic curve for each sample.
- Calculate the change in fluorescence ( $\Delta$ RFU = RFU2 RFU1) over the time interval ( $\Delta$ t = t2 t1).
- Subtract the background fluorescence rate from the sample fluorescence rate.
- Use the standard curve to convert the  $\Delta$ RFU/min into pmol/min.
- Calculate the ACE activity using the following formula: Activity (pmol/min/μg) = (pmol/min from standard curve) / (μg of protein in the well)

# Protocol 2: Fluorometric Assay for Tissue NEP Activity

This protocol measures NEP activity using a substrate that is specific to NEP and does not cross-react with ACE.[13][14][15]

### **Principle**

Active NEP in the tissue sample cleaves a specific synthetic substrate (e.g., an Abz-based peptide) to release a free, quantifiable fluorophore.[14] The rate of fluorescence generation is proportional to the NEP activity. NEP is a zinc-containing metalloproteinase, so buffers should be free of chelating agents like EDTA or EGTA.[13][14]

### **Materials**

- Reagents:
  - NEP Assay Buffer
  - Protease Inhibitor Cocktail (freshly prepared, e.g., PMSF and Aprotinin)[13][15]
  - Fluorogenic NEP Substrate



- Abz-Standard (or other appropriate fluorescent standard)
- NEP Positive Control (lyophilized purified NEP)
- Distilled or deionized water
- Equipment:
  - Tissue homogenizer
  - Refrigerated microcentrifuge
  - 96-well white or black, flat-bottom microplates
  - Multichannel pipette
  - Fluorescence microplate reader (e.g., Ex/Em = 330/430 nm)[13][14]
  - Incubator (37°C)

#### **Procedure**

- Tissue Homogenate Preparation[13][15]
  - 1. Weigh approximately 50-100 mg of frozen tissue.
  - 2. Homogenize the tissue in  $\sim$ 400  $\mu$ L of ice-cold NEP Assay Buffer containing freshly added protease inhibitors. Keep on ice for 10 minutes.
  - 3. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
  - 4. Transfer the supernatant (lysate) to a new, cold tube.
  - 5. Determine the protein concentration of the lysate (e.g., BCA assay). Note: High protein concentrations (>15  $\mu$  g/well ) may inhibit the reaction.[13][14] Dilute samples accordingly with NEP Assay Buffer.
- Standard Curve Preparation[14][15]



- 1. Prepare a stock solution of the Abz-Standard (e.g., 100 μM).
- 2. Perform serial dilutions in NEP Assay Buffer to create a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).
- 3. Add 100  $\mu$ L of each standard dilution to separate wells of the 96-well plate.
- Assay Reaction Setup
  - 1. Prepare wells for each sample, a background control for each sample, and a positive control.
  - 2. Sample Wells: Add 1-10 µL of diluted tissue lysate (containing ≤15 µg of protein).
  - 3. Sample Background Control Wells: Add 1-10 µL of diluted tissue lysate.
  - 4. Positive Control: Add 4-10 μL of reconstituted NEP Positive Control.
  - 5. Adjust the volume in all wells (except standard curve wells) to 90  $\mu$ L with NEP Assay Buffer.
- Measurement[13][14][15]
  - 1. Prepare the NEP Substrate Solution by diluting the concentrated substrate stock in NEP Assay Buffer as per the kit protocol. Equilibrate to 37°C.
  - 2. Pre-incubate the plate at 37°C for 5-10 minutes.
  - 3. Start the reaction by adding 10  $\mu$ L of the NEP Substrate Solution to all sample and positive control wells.
  - 4. For background control wells, add 10  $\mu$ L of NEP Assay Buffer. The final volume in all wells will be 100  $\mu$ L.
  - 5. Immediately place the plate in the fluorescence microplate reader.
  - Measure fluorescence in kinetic mode at 37°C for 1-2 hours, with readings every 2-5 minutes. Use an excitation wavelength of ~330 nm and an emission wavelength of ~430



nm.

#### Calculation

- Generate a standard curve by plotting the fluorescence of the Abz-standards (RFU) against the amount (pmol).
- Select two time points (t1 and t2) in the linear range of the kinetic plot.
- Calculate the rate of fluorescence change (ΔRFU/Δt) for each sample after subtracting the rate of the corresponding background control.
- Convert the corrected rate (RFU/min) to pmol/min using the slope of the standard curve.
- Express the NEP activity normalized to the amount of protein added to the well: Activity (pmol/min/mg) = (pmol/min from standard curve) / (mg of protein in the well)

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [Vasopeptidase inhibition: a new mechanism of action--a new antihypertensive drug] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Vasopeptidase inhibition: a new concept in blood pressure management PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of sampatrilat, a novel vasopeptidase inhibitor, on cardiac remodeling and function of rats with chronic heart failure following left coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Differential tissue and enzyme inhibitory effects of the vasopeptidase inhibitor omapatrilat in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Standardization of a fluorimetric assay for the determination of tissue angiotensinconverting enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Measuring Tissue ACE and NEP Activity After Sampatrilat Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681431#measuring-tissue-ace-and-nep-activity-after-sampatrilat-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com